Ly93 is a small molecule inhibitor that specifically targets SMS2, a key enzyme involved in the biosynthesis of sphingomyelin [, ]. Sphingomyelin is a ubiquitous sphingolipid found in cell membranes and plays a crucial role in various cellular processes, including signal transduction, cell proliferation, and apoptosis. By inhibiting SMS2, Ly93 disrupts sphingomyelin synthesis and influences downstream signaling pathways associated with various pathological conditions, including insulin resistance [] and epidural fibrosis [].
Ly93 exerts its effects by selectively inhibiting SMS2 activity [, ]. This inhibition disrupts the conversion of ceramide to sphingomyelin, thereby influencing sphingolipid balance within cells. This disruption has downstream consequences on various signaling pathways:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2